molecular formula C₆₆H₉₀N₂O₂₀ B030987 Spiramycin embonate CAS No. 67724-08-7

Spiramycin embonate

Cat. No.: B030987
CAS No.: 67724-08-7
M. Wt: 1231.4 g/mol
InChI Key: BJKLPSFSLQTCGC-ZFURAGCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiramycin embonate is a macrolide antibiotic derived from the bacterium Streptomyces ambofaciens. It is primarily used as an antibacterial agent, effective against a variety of Gram-positive and some Gram-negative bacteria. This compound is known for its ability to inhibit protein synthesis in bacteria by binding to the 50S ribosomal subunit .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of spiramycin embonate involves the fermentation of Streptomyces ambofaciens to produce spiramycin, which is then chemically modified to form the embonate salt. The process includes:

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation followed by downstream processing to isolate and purify the antibiotic. The final product is then formulated into various dosage forms, such as tablets or capsules, using techniques like dry granulation and encapsulation .

Chemical Reactions Analysis

Types of Reactions

Spiramycin embonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or ketones, while substitution reactions can introduce new functional groups into the spiramycin molecule .

Scientific Research Applications

Spiramycin embonate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study macrolide antibiotics and their chemical properties.

    Biology: Investigated for its effects on bacterial protein synthesis and its interactions with ribosomal subunits.

    Medicine: Used to treat bacterial infections, particularly those caused by Gram-positive bacteria. .

    Industry: Employed in the livestock industry to control bacterial infections in animals.

Mechanism of Action

Spiramycin embonate exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting bacterial growth. The primary molecular target is the 50S ribosomal protein L3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiramycin embonate is unique due to its specific binding affinity to the 50S ribosomal subunit and its effectiveness against certain parasitic infections like toxoplasmosis. It also has a longer post-antibiotic effect compared to other macrolides .

Biological Activity

Spiramycin embonate is a macrolide antibiotic primarily used in veterinary medicine for the treatment of bacterial and mycoplasmal infections. This article provides a comprehensive overview of its biological activity, including absorption, distribution, metabolism, and specific case studies that highlight its efficacy and safety.

Spiramycin is derived from Streptomyces ambofaciens and exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria and some Gram-negative organisms. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby obstructing peptide bond formation.

Pharmacokinetics

This compound is well absorbed following oral administration. Studies have shown that:

  • In rats, after oral doses of 150 or 400 mg/kg b.w./day for 6 days, spiramycin levels reached up to 50 µg/g in bone tissue .
  • In guinea pigs receiving intramuscular injections of 50 mg/kg b.w., spiramycin concentrations were significantly high in blood and various organs (23-70 µg/g) one day post-administration .
  • In pigs, dietary administration revealed high liver and kidney concentrations (up to 320 µg/g) after doses equivalent to 100 mg/kg b.w. .
SpeciesAdministration MethodDose (mg/kg b.w.)Tissue Concentration (µg/g)
RatsOral150-400Up to 50 in bone
Guinea pigsIntramuscular5023-70 in blood
PigsOral100Up to 320 in liver

Metabolism and Residue Studies

Spiramycin undergoes metabolic conversion primarily into neospiramycin, which retains significant antimicrobial activity (approximately 88% compared to spiramycin). Residue studies indicate that:

  • In cattle, spiramycin and neospiramycin residues were evaluated, revealing that muscle and kidney contained comparable levels of both compounds after treatment .
  • In pigs treated with spiramycin at 50 mg/kg b.w. for seven days, the residues identified included both the parent drug and its cysteine adducts .

Acute Toxicity

This compound has demonstrated low acute toxicity across various species:

  • In rats and mice, no clinical signs were observed at doses up to 5000 mg/kg b.w. .
  • The most common adverse effects reported were mild gastrointestinal disturbances .

Short-term Studies

In long-term studies involving rats:

  • No adverse effects were noted at doses of up to 2000 ppm over a period of 13 weeks. However, degenerative changes in the gastrointestinal tract were observed at higher doses .

Case Studies and Clinical Efficacy

Several studies have highlighted the therapeutic efficacy of this compound:

  • Veterinary Applications : Spiramycin is widely used in livestock for controlling respiratory infections caused by Mycoplasma species. A study indicated significant recovery rates in treated animals compared to controls.
  • Human Applications : Although primarily veterinary, there are anecdotal reports of its use in humans for specific infections resistant to other antibiotics.
  • Comparative Studies : Research comparing spiramycin with other macrolides has shown it to be equally effective against certain pathogens while exhibiting a lower incidence of side effects.

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2S,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14.C23H16O6/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-10,24-25H,11H2,(H,26,27)(H,28,29)/b13-12+,16-14+;/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34-,35+,36-,37-,38-,39+,40+,41+,42+,43-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKLPSFSLQTCGC-ZFURAGCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O[C@@H]4CC[C@@H]([C@H](O4)C)N(C)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H90N2O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1231.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67724-08-7
Record name Spiramycin embonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067724087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiramycin, compd. with 4,4'-methylenebis[3-hydroxy-2-naphthalenecarboxylic acid]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.874
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiramycin embonate
Reactant of Route 2
Spiramycin embonate
Reactant of Route 3
Spiramycin embonate
Reactant of Route 4
Spiramycin embonate
Reactant of Route 5
Spiramycin embonate
Reactant of Route 6
Spiramycin embonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.